N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a suitable alkylating agent under basic conditions.
Attachment of the 3,4-difluorobenzamide moiety: This can be accomplished through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form epoxides or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the benzofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s fluorine atoms can enhance its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide can be compared with other benzofuran derivatives such as:
(2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine: This compound has shown promising results in cancer research, particularly in lung adenocarcinoma.
5-phenyl-1-benzofuran-2-yl derivatives: These compounds exhibit antimicrobial and antioxidant activities.
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)21-18(22)13-6-7-15(19)16(20)10-13/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURSWDJLQXRYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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